molecular formula C7H15Cl2N3 B1451513 [2-(3,5-Dimethyl-1h-pyrazol-1-yl)ethyl]amine dihydrochloride CAS No. 1185304-68-0

[2-(3,5-Dimethyl-1h-pyrazol-1-yl)ethyl]amine dihydrochloride

Cat. No.: B1451513
CAS No.: 1185304-68-0
M. Wt: 212.12 g/mol
InChI Key: IPLZURLMJRCZAO-UHFFFAOYSA-N
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Description

“[2-(3,5-Dimethyl-1h-pyrazol-1-yl)ethyl]amine dihydrochloride” is a chemical compound. It is a solid in form . It is one of several isomeric derivatives of pyrazole that contain two methyl substituents .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the reaction of a methanolic solution containing M (ClO4)2 · n H2O (M = Cu, Ni, Zn or Cd) or CoCl2 ·6H2O with bis (2- (3,5-dimethyl-1 H -pyrazol-1-yl)ethyl)amine (bedmpza) in the presence of NaN3 afforded the complexes .


Molecular Structure Analysis

The molecular structure of similar compounds has been determined by single crystal X-ray diffraction technique . The compound is unsymmetrical but the corresponding conjugate acid (pyrazolium) and conjugate base (pyrazolide) have C2v symmetry .


Chemical Reactions Analysis

The reaction of a methanolic solution containing M (ClO4)2 · n H2O (M = Cu, Ni, Zn or Cd) or CoCl2 ·6H2O with bis (2- (3,5-dimethyl-1 H -pyrazol-1-yl)ethyl)amine (bedmpza) in the presence of NaN3 afforded the complexes .


Physical And Chemical Properties Analysis

“this compound” is a solid in form . It is one of several isomeric derivatives of pyrazole that contain two methyl substituents .

Scientific Research Applications

Synthesis and Medicinal Chemistry

Pyrazole derivatives, by extension potentially including [2(3,5Dimethyl1Hpyrazol1yl)ethyl]aminedihydrochloride[2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethyl]amine dihydrochloride, play a crucial role in medicinal chemistry due to their wide range of biological activities. They have been utilized in the synthesis of compounds with anticancer, analgesic, anti-inflammatory, antimicrobial, antiviral, anticonvulsant, antihistaminic, and anti-HIV properties. The success of pyrazole COX-2 inhibitors underlines the importance of these heterocycles in the development of new therapeutic agents. Various synthetic strategies, including condensation followed by cyclization or multicomponent reactions (MCR), have been successfully employed to synthesize heterocyclic pyrazole derivatives under diverse conditions (A. M. Dar & Shamsuzzaman, 2015).

Heterocyclic Synthesis

Pyrazole derivatives serve as valuable building blocks for synthesizing a wide array of heterocyclic compounds, such as pyrazolo-imidazoles, -thiazoles, spiropyridines, and spiropyrroles. Their unique reactivity allows for mild reaction conditions in generating diverse heterocyclic systems. This versatility has significant implications for the design and synthesis of novel compounds with potential pharmaceutical applications (M. A. Gomaa & H. Ali, 2020).

Antifungal Applications

In agricultural research, pyrazole derivatives have been studied for their efficacy against plant pathogens. For example, certain compounds have shown significant activity against Fusarium oxysporum, a major pathogen affecting crops. Structure-activity relationship (SAR) studies of these compounds provide insights into designing effective antifungal agents (Y. Kaddouri et al., 2022).

Environmental Applications

Pyrazole derivatives have also been explored for environmental applications, such as the synthesis of novel sorbents for contaminant removal from water. Their functional groups interact with various pollutants, facilitating their effective removal from aquatic environments. This research avenue is crucial for developing new materials for water purification and environmental remediation (M. Ateia et al., 2019).

Safety and Hazards

The safety information available indicates that this compound may cause skin and eye irritation. The hazard classifications are Eye Irrit. 2 - Skin Irrit. 2 .

Future Directions

The future directions for “[2-(3,5-Dimethyl-1h-pyrazol-1-yl)ethyl]amine dihydrochloride” and similar compounds could involve further exploration of their potential applications in various fields such as medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .

Properties

IUPAC Name

2-(3,5-dimethylpyrazol-1-yl)ethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3.2ClH/c1-6-5-7(2)10(9-6)4-3-8;;/h5H,3-4,8H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPLZURLMJRCZAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CCN)C.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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